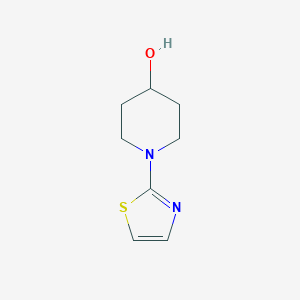

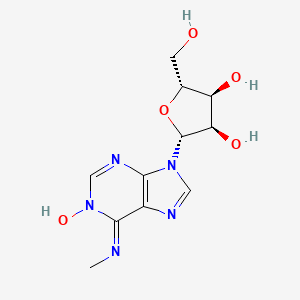

1-(Thiazol-2-yl)piperidin-4-ol

説明

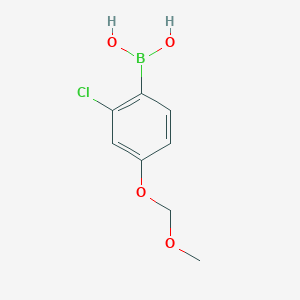

“1-(Thiazol-2-yl)piperidin-4-ol” is a chemical compound with the CAS Number: 1135992-11-8 . It has a molecular weight of 184.26 . The compound is solid in its physical form .

Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C8H12N2OS/c11-7-1-4-10 (5-2-7)8-9-3-6-12-8/h3,6-7,11H,1-2,4-5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a solid compound . More specific physical and chemical properties are not available in the sources I found.科学的研究の応用

Heterocyclic Chemistry and Biological Activities

1-(Thiazol-2-yl)piperidin-4-ol is a compound that belongs to the broader category of thiazole derivatives, which are prominent for their versatile applications in medicinal chemistry due to their significant biological activities. Thiazolidin-4-ones, closely related to thiazoles, have shown a wide range of biological properties, including antioxidant, anticancer, anti-inflammatory, and antimicrobial activities. The structural modification of thiazolidin-4-ones, potentially including compounds like this compound, offers a pathway for the development of new therapeutic agents. The influence of different substituents on the thiazole moiety has been extensively studied, demonstrating their potential to optimize drug efficiency and specificity (Mech, Kurowska, & Trotsko, 2021).

Dipeptidyl Peptidase IV (DPP IV) Inhibitors

The thiazole ring, including structures similar to this compound, is a key component in the design of DPP IV inhibitors, which are therapeutic agents used in the management of type 2 diabetes mellitus. These compounds work by preventing the degradation of incretin hormones, thereby enhancing insulin secretion in response to blood glucose levels. The search for new DPP IV inhibitors is ongoing, with the aim of finding molecules that offer the desired therapeutic effects without adverse side effects (Mendieta, Tarragó, & Giralt, 2011).

Thiazole Derivatives in Drug Development

Thiazole derivatives, including compounds structurally related to this compound, have been identified as core structures in various therapeutic agents due to their wide spectrum of biological activities. Research into thiazole and related compounds has led to the discovery of new drug molecules with advanced modes of action, underscoring the therapeutic use of thiazole derivatives in areas such as anti-infective and anticancer drug development. The review of patents from 2000-2017 highlights the significance of thiazole-based compounds in medicinal chemistry (Sharma et al., 2019).

DNA Binding and Pharmacological Applications

The study of Hoechst 33258 and its analogues, which include the thiazole moiety, has provided insights into the interaction of small molecules with the minor groove of DNA. These interactions are crucial for the development of drugs that target DNA or DNA-associated processes, with applications ranging from cancer therapy to antimicrobial and antiviral treatments. The understanding of how thiazole derivatives bind to DNA can guide the design of new therapeutic agents with enhanced specificity and efficacy (Issar & Kakkar, 2013).

将来の方向性

Piperidine derivatives, which include “1-(Thiazol-2-yl)piperidin-4-ol”, have been highlighted for their potential in drug discovery . They have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “this compound” and similar compounds could have promising future applications in the field of medicinal chemistry.

作用機序

Target of Action

Thiazole derivatives, which include this compound, have been reported to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . This suggests that they may interact with their targets to modulate pain and inflammation pathways.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities , suggesting that they may have a role in modulating pain and inflammation at the molecular and cellular levels.

特性

IUPAC Name |

1-(1,3-thiazol-2-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c11-7-1-4-10(5-2-7)8-9-3-6-12-8/h3,6-7,11H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADYCTCBJTURJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![([ring-D5]Phe3)-Octreotide Acetate](/img/structure/B3214121.png)

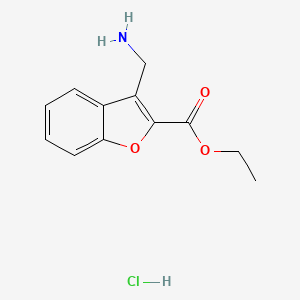

![3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/structure/B3214146.png)

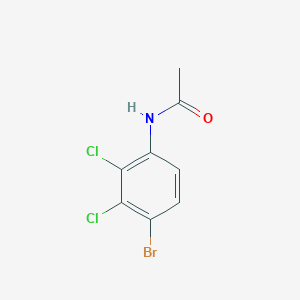

![Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B3214154.png)

![6-isopropyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3214168.png)

![4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, hydrochloride, (S)-(9CI)](/img/structure/B3214212.png)